Cas no 1803812-31-8 (5-Methylbenzo[d]oxazole-2-sulfonyl chloride)

5-Methylbenzo[d]oxazole-2-sulfonyl chloride structure
1803812-31-8 structure
商品名:5-Methylbenzo[d]oxazole-2-sulfonyl chloride
CAS番号:1803812-31-8
MF:C8H6ClNO3S
メガワット:231.656139850616
CID:4818724

5-Methylbenzo[d]oxazole-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 5-Methylbenzo[d]oxazole-2-sulfonyl chloride
    • インチ: 1S/C8H6ClNO3S/c1-5-2-3-7-6(4-5)10-8(13-7)14(9,11)12/h2-4H,1H3
    • InChIKey: LKUDBRMAPCAJKP-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1=NC2C=C(C)C=CC=2O1)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 313
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 68.6

5-Methylbenzo[d]oxazole-2-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A081003654-250mg
5-Methylbenzo[d]oxazole-2-sulfonyl chloride
1803812-31-8 98%
250mg
$5,999.89 2022-04-02
Alichem
A081003654-500mg
5-Methylbenzo[d]oxazole-2-sulfonyl chloride
1803812-31-8 98%
500mg
$8,808.52 2022-04-02
Alichem
A081003654-1g
5-Methylbenzo[d]oxazole-2-sulfonyl chloride
1803812-31-8 98%
1g
$13,200.00 2022-04-02

5-Methylbenzo[d]oxazole-2-sulfonyl chloride 関連文献

5-Methylbenzo[d]oxazole-2-sulfonyl chlorideに関する追加情報

Introduction to 5-Methylbenzo[d]oxazole-2-sulfonyl chloride (CAS No. 1803812-31-8)

5-Methylbenzo[d]oxazole-2-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1803812-31-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzo[d]oxazole class, a heterocyclic structure that features a benzene ring fused with an oxygen-containing five-membered ring. The presence of a sulfonyl chloride functional group at the 2-position of the benzo[d]oxazole core enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The 5-Methylbenzo[d]oxazole-2-sulfonyl chloride structure is characterized by its ability to participate in nucleophilic substitution reactions, particularly with amines and alcohols, to form sulfonamides and sulfonates, respectively. These derivatives are widely explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The methyl substituent at the 5-position of the benzo[d]oxazole ring may influence the electronic and steric properties of the molecule, thereby modulating its biological interactions.

In recent years, there has been growing interest in benzo[d]oxazole derivatives due to their versatile applications in medicinal chemistry. The sulfonyl chloride moiety serves as a versatile handle for further functionalization, allowing chemists to design novel compounds with tailored pharmacological profiles. For instance, studies have demonstrated that benzo[d]oxazole sulfonamides exhibit promising activity against various disease targets, including enzymes involved in cancer progression and inflammatory pathways.

One of the most compelling aspects of 5-Methylbenzo[d]oxazole-2-sulfonyl chloride is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged this compound to develop new scaffolds for drug candidates, particularly those targeting neurological disorders and metabolic diseases. The ability to introduce diverse substituents while maintaining the core benzo[d]oxazole scaffold allows for rapid exploration of chemical space, which is crucial for identifying lead compounds with optimal efficacy and safety profiles.

The pharmaceutical industry has been particularly interested in 5-Methylbenzo[d]oxazole-2-sulfonyl chloride due to its potential as a building block for next-generation therapeutics. For example, recent studies have highlighted its utility in generating sulfonamide-based inhibitors that disrupt protein-protein interactions relevant to neurodegenerative diseases. Additionally, the compound has been investigated for its role in developing novel antimicrobial agents, where sulfonamides are known to exhibit broad-spectrum activity against resistant bacterial strains.

The synthetic accessibility of 5-Methylbenzo[d]oxazole-2-sulfonyl chloride also contributes to its appeal in research settings. Modern synthetic methodologies have enabled efficient preparation of this intermediate, often through multi-step processes that incorporate functional group transformations such as sulfonylation and methylation. These advances have not only streamlined the production of 5-Methylbenzo[d]oxazole-2-sulfonyl chloride but also facilitated its integration into larger synthetic strategies.

From a computational chemistry perspective, virtual screening and molecular docking studies have been employed to evaluate the binding affinity of 5-Methylbenzo[d]oxazole-2-sulfonyl chloride derivatives to biological targets. These computational approaches have helped identify promising candidates for experimental validation, reducing the time and resources required for hit identification. Furthermore, machine learning models have been trained on datasets containing benzo[d]oxazole sulfonamides to predict their biological activities, providing valuable insights into structure-activity relationships.

The environmental impact of synthesizing and handling 5-Methylbenzo[d]oxazole-2-sulfonyl chloride is another consideration that has garnered attention from researchers. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These sustainable practices align with broader trends in pharmaceutical manufacturing aimed at improving efficiency while adhering to environmental regulations.

In conclusion, 5-Methylbenzo[d]oxazole-2-sulfonyl chloride (CAS No. 1803812-31-8) represents a significant advancement in medicinal chemistry due to its versatility as an intermediate and its potential applications in drug discovery. The combination of its structural features with modern synthetic techniques positions it as a cornerstone compound for developing innovative therapeutics across multiple therapeutic areas. As research continues to uncover new biological functions and synthetic methodologies, the importance of this compound is expected to grow further.

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